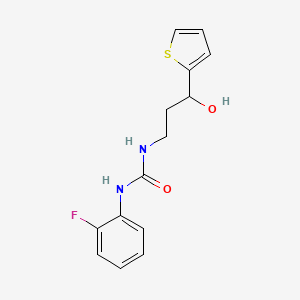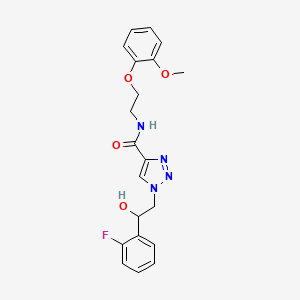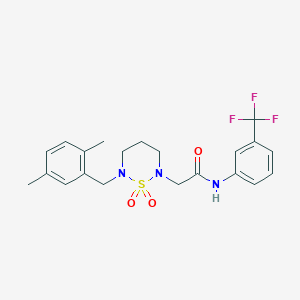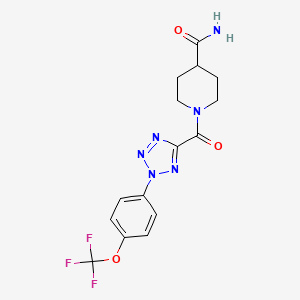
1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, also known as THU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of urea derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Fluorescence in Biochemical Studies
1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea and its derivatives have applications in fluorescence-based biochemical studies. For instance, the Boranil fluorophore, which shares structural similarities with the compound , has been used in fluorescent dyes and labeling experiments, such as in the labeling of Bovine Serum Albumin (BSA) exhibiting strong luminescence (Frath et al., 2012).
Molecular Imaging Agents
Derivatives of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can be synthesized and used as molecular imaging agents, particularly in the study of angiogenic processes. Fluorine-18 labeled derivatives have shown potential as Positron Emission Tomography (PET) biomarkers (Ilovich et al., 2008).
Neuropeptide Receptor Antagonists
Urea derivatives, including the compound in focus, are found in the study of neuropeptide receptors. They are synthesized to optimize in vitro potency and tested for their function as neuropeptide Y5 (NPY5) receptor antagonists (Fotsch et al., 2001).
Acetylcholinesterase Inhibitors
These compounds are also involved in the synthesis of acetylcholinesterase inhibitors, playing a significant role in the study of diseases related to the nervous system. The flexibility and substitution patterns in these molecules are critical for their inhibitory activities (Vidaluc et al., 1995).
Solution-Phase Parallel Synthesis
In the field of chemistry, these urea derivatives are used as scavengers in solution-phase parallel synthesis, aiding in the purification and extraction processes of various compounds (Zhang et al., 2003).
Enzyme Inhibition Studies
1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea derivatives are studied for their potential as enzyme inhibitors, such as in the inhibition of soluble epoxide hydrolase (sEH), which is significant in inflammation and neuropathic pain research (Wan et al., 2019).
Bioisosters in Pharmaceutical Chemistry
The compound and its derivatives serve as bioisosters in pharmaceutical chemistry, creating molecules with similar biological activities but different chemical structures. This is particularly relevant in the synthesis of α-fluoroenamides, which are analogs of ureas (Compain et al., 2012).
Antioxidant Activity
These derivatives are also studied for their antioxidant activities, where they are evaluated against various biochemical assays and molecular docking interaction profiles (Kollu et al., 2021).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c15-10-4-1-2-5-11(10)17-14(19)16-8-7-12(18)13-6-3-9-20-13/h1-6,9,12,18H,7-8H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJTHGLWJIWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC(C2=CC=CS2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)




![5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799810.png)


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2799816.png)

![1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2799818.png)
![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2799821.png)
